

Carapin: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity

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Compound of Interest

Compound Name: Carapin

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Abstract

Carapin is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites found in select plant families. This technical guide provides an in-depth overview of the botanical origins of **Carapin**, focusing on its primary natural source, *Carapa guianensis*. The document details established protocols for the extraction and isolation of **Carapin** and related limonoids, presents quantitative data on their occurrence, and elucidates the biosynthetic pathway leading to their formation. Furthermore, this guide explores the anti-inflammatory mechanism of action of **Carapin**, specifically its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Botanical Source and Origin

Carapin is primarily isolated from plant species belonging to the Meliaceae family, commonly known as the mahogany family. The most significant and commercially relevant source of **Carapin** is the seed of *Carapa guianensis*, a large tree native to the Amazon rainforest and other parts of Central and South America.^[1]

Botanical Classification of *Carapa guianensis*

Kingdom	Plantae
Clade	Tracheophytes
Clade	Angiosperms
Clade	Eudicots
Clade	Rosids
Order	Sapindales
Family	Meliaceae
Genus	Carapa
Species	C. guianensis

Carapa guianensis, also known as Andiroba or Crabwood, is a tall, deciduous tree that can reach heights of up to 40 meters. It thrives in the tropical rainforests, particularly along riverbanks and in swampy areas. The tree produces a four-lobed, woody capsule containing several large seeds. These seeds are the primary source of Andiroba oil, which is rich in a variety of bioactive compounds, including **Carapin** and other related limonoids. The oil content of the seeds is substantial, with reports indicating a total lipid content of approximately 62% by weight.

Other species within the Meliaceae family, such as those from the *Xylocarpus* (e.g., *Xylocarpus granatum*) and *Cedrela* (e.g., *Cedrela odorata*) genera, are also known to produce limonoids and may contain **Carapin** or structurally similar compounds, though *Carapa guianensis* remains the most studied and utilized source.

Extraction and Isolation Protocols

The isolation of **Carapin** from its natural source involves a multi-step process of extraction followed by chromatographic separation. The lipophilic nature of **Carapin** and other limonoids dictates the use of organic solvents for initial extraction from the seed material.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of **Carapin** and other limonoids from *Carapa guianensis* seeds.



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A generalized workflow for the isolation of **Carapin**.

Detailed Methodologies

2.2.1. Soxhlet Extraction (Representative Protocol)

This method is suitable for the exhaustive extraction of lipids and limonoids from the dried seed material.

- **Sample Preparation:** Seeds of *Carapa guianensis* are dried to a constant weight and finely ground to increase the surface area for solvent penetration.
- **Extraction:** A known quantity of the ground seed material is placed in a cellulose thimble and loaded into a Soxhlet extractor. The extraction is typically performed with n-hexane for 6-8 hours. Other solvents such as ethanol can also be used.
- **Solvent Removal:** The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude oil rich in fatty acids and limonoids.

2.2.2. Column Chromatography

This technique is used for the initial fractionation of the crude extract to separate limonoids from the bulk fatty acids.

- **Stationary Phase:** A glass column is packed with silica gel (e.g., Merck 60, 0.040-0.063 mm) as the stationary phase.
- **Sample Loading:** The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

- **Elution:** A gradient of solvents with increasing polarity is used as the mobile phase. A common solvent system starts with hexane and gradually increases the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing limonoids.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the fine separation and purification of individual limonoids from the enriched fractions.

- **Column:** A reversed-phase C18 column is commonly used.
- **Mobile Phase:** A gradient elution with a mixture of water and acetonitrile or methanol is typically employed.
- **Detection:** A UV detector set at a wavelength where limonoids exhibit absorbance (e.g., 210-220 nm) is used for detection.
- **Isolation:** Peaks corresponding to individual compounds are collected for further characterization.

2.2.4. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds like some limonoids.^[2]

- **Solvent System:** A biphasic solvent system is selected, for example, a mixture of hexane, ethyl acetate, methanol, and water.^[2]
- **Operation:** The sample is introduced into the rotating coil, and the mobile phase is pumped through, leading to the separation of compounds based on their partition coefficients between the two liquid phases.^[2]
- **Fraction Collection:** Fractions are collected and analyzed to isolate the target compounds.^[2]

Quantitative Data

The concentration of **Carapin** and other limonoids in *Carapa guianensis* can vary depending on the geographical origin, harvesting time, and extraction method. The following tables summarize available quantitative data.

Table 1: Composition of *Carapa guianensis* Seed Oil

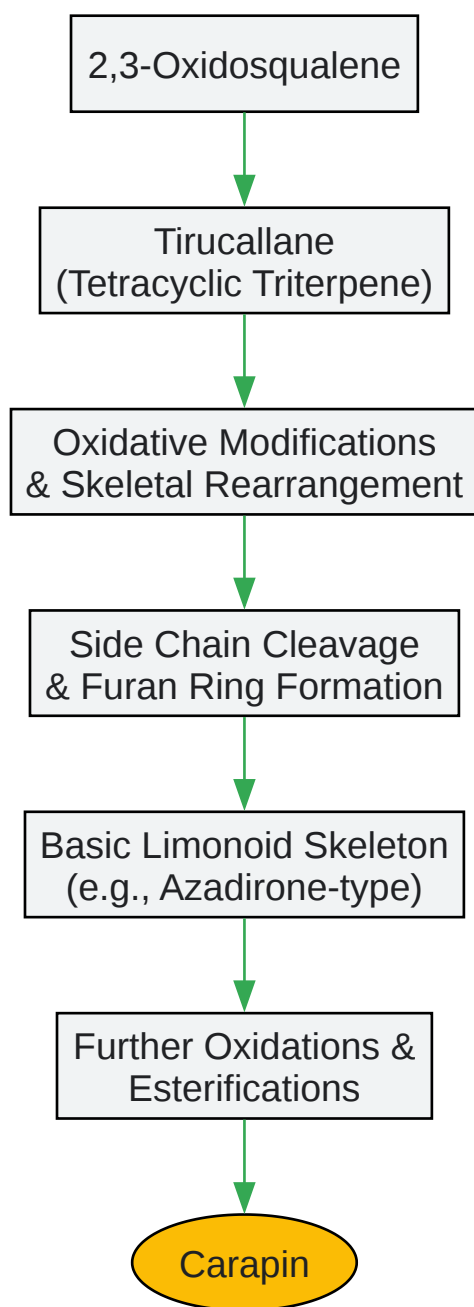
Component	Concentration	Reference
Total Limonoids	~8.8 mg/g of oil	[3]
Oleic Acid	~53.4%	[3]
Palmitic Acid	~28.75%	[3]

Table 2: Yield of Limonoids from *Carapa guianensis* Seeds using HSCCC (from 800 mg of hexane extract)

Compound	Yield (mg)	Reference
6 α -acetoxygedunin	40.1	[2]
Methyl angolensate	28.7	[2]
Gedunin	21.0	[2]
7-deacetoxy-7-oxogedunin	17.9	[2]
Andirobin	5.8	[2]
Deacetylgedunin	3.7	[2]

Biosynthetic Pathway of Carapin

Carapin, as a limonoid, is a tetranortriterpenoid derived from the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the triterpenoid precursor, tirucallane. A series of enzymatic modifications, including oxidation, rearrangement, and cleavage of four carbon atoms from the side chain, leads to the formation of the characteristic furan ring and the basic limonoid skeleton.



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A simplified biosynthetic pathway of **Carapin**.

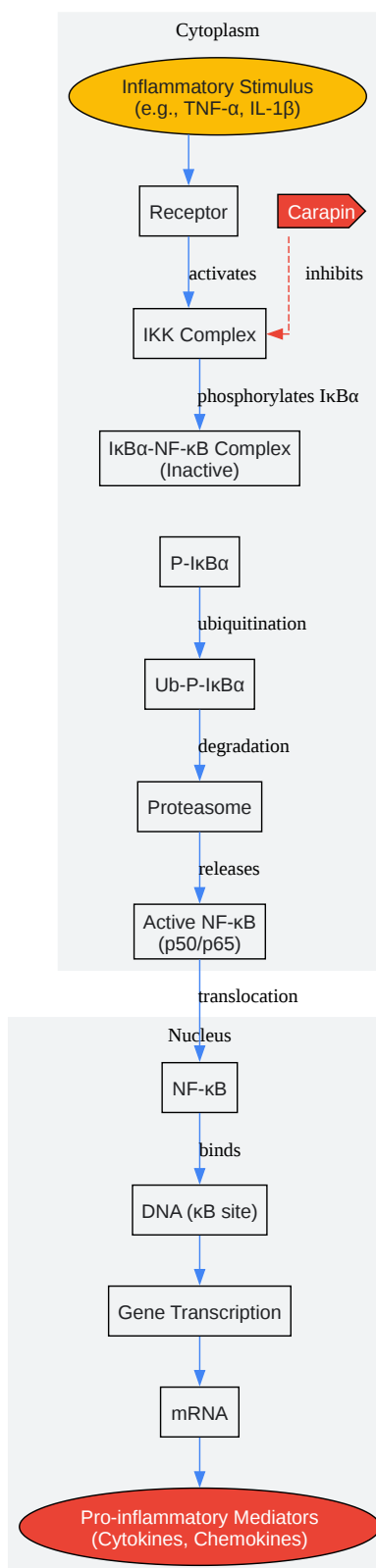
Mechanism of Action: Inhibition of the NF- κ B Signaling Pathway

The anti-inflammatory properties of **Carapin** and related limonoids are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa

B (NF- κ B) pathway, a central regulator of the expression of pro-inflammatory genes.

In unstimulated cells, NF- κ B is sequestered in the cytoplasm in an inactive complex with an inhibitory protein called I κ B α . Inflammatory stimuli, such as cytokines or bacterial products, activate the I κ B kinase (IKK) complex. IKK then phosphorylates I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmask a nuclear localization signal on NF- κ B, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.

Carapin is thought to exert its anti-inflammatory effect by interfering with this pathway, likely by inhibiting the IKK-mediated phosphorylation and subsequent degradation of I κ B α . This action prevents the nuclear translocation of NF- κ B and suppresses the expression of inflammatory genes.



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The inhibitory effect of **Carapin** on the NF-κB signaling pathway.

Conclusion

Carapin, a prominent limonoid from *Carapa guianensis*, represents a valuable natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a comprehensive overview of its botanical origins, detailed methodologies for its extraction and isolation, and a summary of quantitative data. The elucidation of its biosynthetic pathway and its mechanism of action via the inhibition of the NF- κ B signaling cascade offers a solid foundation for further research and development. The protocols and data presented herein are intended to facilitate the work of scientists and researchers in harnessing the potential of **Carapin** and other related natural products.

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